(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532443
InChI: InChI=1S/C17H25N3O2/c18-9-11-20(15-6-7-15)16-8-10-19(12-16)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2/t16-/m1/s1
SMILES: C1CC1N(CCN)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C17H25N3O2
Molecular Weight: 303.4 g/mol

(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13532443

Molecular Formula: C17H25N3O2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H25N3O2
Molecular Weight 303.4 g/mol
IUPAC Name benzyl (3R)-3-[2-aminoethyl(cyclopropyl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H25N3O2/c18-9-11-20(15-6-7-15)16-8-10-19(12-16)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2/t16-/m1/s1
Standard InChI Key YZJZMZMHGNEDCT-MRXNPFEDSA-N
Isomeric SMILES C1CN(C[C@@H]1N(CCN)C2CC2)C(=O)OCC3=CC=CC=C3
SMILES C1CC1N(CCN)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(CCN)C2CCN(C2)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

The compound features a pyrrolidine core substituted at the 3-position with a cyclopropyl-(2-aminoethyl)-amino group and a benzyl ester at the 1-position. Its molecular formula is C₁₈H₂₆N₃O₂, with a molecular weight of 316.42 g/mol. Key structural elements include:

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle contributing to conformational rigidity.

  • Cyclopropyl group: A strained three-membered hydrocarbon ring that enhances metabolic stability and modulates lipophilicity.

  • 2-Aminoethyl side chain: A flexible substituent capable of hydrogen bonding and electrostatic interactions.

  • Benzyl ester: A protective group that improves solubility in organic solvents and serves as a prodrug motif.

The (R)-configuration at the 3-position is critical for stereoselective interactions with biological targets.

Synthesis and Preparation

The synthesis of (R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves multi-step organic transformations, as outlined below:

Pyrrolidine Ring Formation

The pyrrolidine core is typically synthesized via cyclization reactions. For example, a Michael addition-cyclization sequence using γ-keto esters and acrylonitrile derivatives yields the pyrrolidine scaffold.

Esterification with Benzyl Chloroformate

The final step involves reacting the pyrrolidine carboxylic acid with benzyl chloroformate under basic conditions (e.g., triethylamine) to form the benzyl ester.

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)
Pyrrolidine formationNaBH₄, MeOH, 0°C → RT78
Cyclopropyl additionCyclopropylamine, DCC, CH₂Cl₂65
Benzyl esterificationBenzyl chloroformate, Et₃N, DCM82

Physicochemical Properties

Experimental data from analogous compounds suggest the following properties:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in water (<1 mg/mL).

  • Melting point: Estimated 98–102°C based on thermal analysis of related esters.

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic media due to the ester group.

Table 2: Comparative Physicochemical Data

PropertyTarget CompoundAnalog
Molecular weight316.42 g/mol304.40 g/mol
LogP (predicted)1.81.5
Aqueous solubility<1 mg/mL0.5 mg/mL

Applications in Drug Development

The compound’s versatility is highlighted in the following areas:

  • Prodrug design: The benzyl ester can be hydrolyzed in vivo to release active carboxylic acids.

  • Central nervous system (CNS) agents: Pyrrolidine derivatives penetrate the blood-brain barrier, making them candidates for neurodegenerative disease therapeutics .

  • Anticancer research: Cyclopropyl groups induce DNA crosslinking in tumor cells, a mechanism explored in alkylating agents.

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